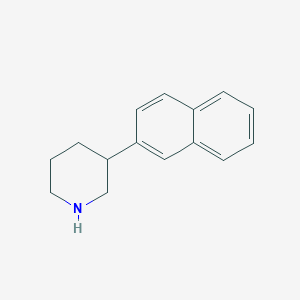

3-(Naphthalen-2-yl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H17N |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

3-naphthalen-2-ylpiperidine |

InChI |

InChI=1S/C15H17N/c1-2-5-13-10-14(8-7-12(13)4-1)15-6-3-9-16-11-15/h1-2,4-5,7-8,10,15-16H,3,6,9,11H2 |

InChI Key |

RMQRQMWJDMVVGD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 3 Naphthalen 2 Yl Piperidine

Retrosynthetic Analysis and Key Precursors for 3-(Naphthalen-2-yl)piperidine

A retrosynthetic analysis of this compound reveals several key disconnection points, leading to plausible starting materials. The most logical disconnections are at the C-N bonds of the piperidine (B6355638) ring and the C-C bond connecting the piperidine and naphthalene (B1677914) moieties.

Disconnection of the Piperidine Ring: One common strategy involves the formation of the piperidine ring as a key step. This can be achieved through the cyclization of a linear precursor. For instance, a 1,5-difunctionalized pentane (B18724) derivative containing a nitrogen atom can undergo intramolecular cyclization. A key precursor in this approach would be a δ-amino ketone or aldehyde, where the naphthalene group is already attached to the carbon backbone.

Disconnection of the Naphthalene Moiety: Alternatively, the synthesis can commence with a pre-formed piperidine ring, followed by the introduction of the naphthalene group at the 3-position. This approach relies on cross-coupling reactions, where a 3-substituted piperidine (e.g., 3-halopiperidine or a piperidine-3-boronic acid derivative) is coupled with a suitable naphthalene precursor, such as naphthalen-2-ylboronic acid or a 2-halonaphthalene.

A particularly insightful retrosynthetic strategy for a stereoselective approach involves the disconnection of a tetrahydropyridine (B1245486) intermediate. This intermediate can be envisioned as arising from the asymmetric addition of a naphthalen-2-yl group to a dihydropyridine (B1217469) precursor. This disconnection paves the way for powerful catalytic asymmetric methods.

| Disconnection Strategy | Key Precursors |

| Piperidine Ring Formation | 5-amino-1-(naphthalen-2-yl)pentan-1-one, 5-amino-2-(naphthalen-2-yl)pentanal |

| Naphthalene Moiety Introduction | 3-Bromopiperidine, N-protected piperidine-3-boronic acid, Naphthalen-2-ylboronic acid, 2-Bromonaphthalene |

| Asymmetric Synthesis via Tetrahydropyridine | Dihydropyridine, Naphthalen-2-ylboronic acid |

Established and Emerging Synthetic Methodologies for Piperidine Ring Construction

The construction of the piperidine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this goal. These methodologies can be broadly categorized into intramolecular cyclization approaches and those that build the ring from acyclic precursors.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, often with good control over regioselectivity and stereoselectivity. One notable method is the intramolecular hydroamination of unsaturated amines. For instance, the rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes provides a direct route to 3-arylpiperidines. nih.gov This approach is particularly attractive as it can potentially be applied to the synthesis of this compound by using an appropriate vinylnaphthalene precursor. The regioselectivity of this reaction, favoring the anti-Markovnikov product, is a key advantage for accessing the 3-substituted piperidine core. nih.gov

Another intramolecular strategy involves the cyclization of δ-amino ketones or related derivatives. This can be achieved through reductive amination, where the amino group reacts with the ketone to form an imine or enamine intermediate, which is then reduced and cyclized in situ to form the piperidine ring.

Cross-Coupling Reactions for Naphthalene Moiety Introduction

For syntheses that start with a pre-formed piperidine ring, cross-coupling reactions are indispensable for introducing the naphthalene moiety. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are widely used for the formation of C-C and C-N bonds. jocpr.comacs.orgrsc.org

A highly effective method for the synthesis of 3-arylpiperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnorganic-chemistry.orgacs.org This reaction couples arylboronic acids with a dihydropyridine precursor, phenyl pyridine-1(2H)-carboxylate, to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cnorganic-chemistry.orgacs.org Subsequent reduction of the tetrahydropyridine intermediate affords the desired enantioenriched 3-arylpiperidine. snnu.edu.cnorganic-chemistry.orgacs.org This three-step sequence, involving partial reduction of pyridine (B92270), asymmetric carbometalation, and final reduction, provides a versatile and powerful route to chiral this compound. snnu.edu.cnnih.gov

| Cross-Coupling Reaction | Key Reactants | Catalyst System (Example) |

| Suzuki-Miyaura Coupling | 3-Halopiperidine, Naphthalen-2-ylboronic acid | Pd(PPh₃)₄, base |

| Heck Reaction | 3-Substituted Piperidine (e.g., with a leaving group), 2-Vinylnaphthalene | Pd(OAc)₂, phosphine (B1218219) ligand |

| Rh-catalyzed Reductive Heck | Phenyl pyridine-1(2H)-carboxylate, Naphthalen-2-ylboronic acid | [Rh(cod)OH]₂, (S)-Segphos |

Stereoselective Synthesis of this compound Enantiomers

The development of stereoselective methods for the synthesis of chiral piperidines is of paramount importance, as the biological activity of enantiomers can differ significantly. The aforementioned rhodium-catalyzed asymmetric reductive Heck reaction is a prime example of a highly enantioselective method to access 3-arylpiperidines. snnu.edu.cnorganic-chemistry.orgacs.org By employing a chiral ligand, such as (S)-Segphos, in conjunction with a rhodium catalyst, it is possible to control the stereochemical outcome of the carbometalation step, leading to the formation of a specific enantiomer of the 3-(Naphthalen-2-yl)tetrahydropyridine intermediate. organic-chemistry.org Subsequent reduction preserves the stereochemistry, yielding the enantiomerically enriched this compound. snnu.edu.cnorganic-chemistry.orgacs.org

Another strategy for achieving stereoselectivity is through the use of chiral auxiliaries. An achiral piperidine precursor can be derivatized with a chiral auxiliary, which directs the stereochemical course of a subsequent reaction to introduce the naphthalene moiety. After the desired stereocenter is established, the chiral auxiliary can be removed.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is a growing area of focus, aiming to reduce the environmental impact of chemical processes. unibo.itmdpi.comjddhs.com In the context of this compound synthesis, several green chemistry principles can be applied.

One key principle is the use of catalytic reactions, which are inherently more atom-economical than stoichiometric reactions. wjarr.com The rhodium-catalyzed and palladium-catalyzed cross-coupling reactions discussed earlier are excellent examples of this principle in action. jocpr.comsnnu.edu.cnorganic-chemistry.orgacs.org The use of catalysts in small amounts reduces waste and often allows for milder reaction conditions.

The choice of solvents is another critical aspect of green chemistry. jddhs.com Efforts are being made to replace hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. mdpi.com For instance, developing catalytic systems that are active in aqueous media would be a significant step towards a greener synthesis of this compound.

Post-Synthetic Modifications and Functionalization of this compound

Once the this compound core has been synthesized, further structural diversity can be achieved through post-synthetic modifications. These modifications can target either the piperidine ring or the naphthalene moiety, allowing for the fine-tuning of the compound's properties.

Functionalization of the Piperidine Ring: The nitrogen atom of the piperidine ring is a common site for functionalization. It can be readily alkylated, acylated, or arylated to introduce a wide range of substituents. For example, N-alkylation can be achieved by reacting this compound with an alkyl halide in the presence of a base. N-acylation can be performed using an acyl chloride or anhydride (B1165640). These modifications can significantly impact the compound's polarity, basicity, and biological activity.

Direct C-H functionalization of the piperidine ring is a more advanced strategy for introducing substituents at specific carbon atoms. Rhodium-catalyzed C-H insertion reactions have been shown to be effective for the functionalization of piperidines at the C2, C3, and C4 positions, with the regioselectivity being controlled by the choice of catalyst and the protecting group on the nitrogen atom. nih.gov This methodology could potentially be applied to this compound to introduce additional functionality onto the piperidine ring.

N-Alkylation and N-Acylation Reactions on the Piperidine Nitrogen

The nitrogen atom of the piperidine ring in this compound is a nucleophilic secondary amine, making it readily amenable to N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents, thereby altering the compound's steric and electronic properties.

N-Alkylation is commonly achieved by reacting the parent compound with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base. The base serves to deprotonate the piperidine nitrogen, enhancing its nucleophilicity. Common bases for this transformation include inorganic carbonates like potassium carbonate (K₂CO₃) or stronger bases such as sodium hydride (NaH) when less reactive alkylating agents are used. researchgate.net The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net Careful control of stoichiometry is important to favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, which can occur if an excess of the alkyl halide is used. researchgate.net

The table below summarizes representative N-alkylation and N-acylation reactions.

| Reaction Type | Reagent | Base | Solvent | Product |

| N-Methylation | Methyl iodide (CH₃I) | K₂CO₃ | DMF | 1-Methyl-3-(naphthalen-2-yl)piperidine |

| N-Ethylation | Ethyl bromide (CH₃CH₂Br) | K₂CO₃ | Acetonitrile | 1-Ethyl-3-(naphthalen-2-yl)piperidine |

| N-Benzylation | Benzyl bromide (BnBr) | NaH | DMF | 1-Benzyl-3-(naphthalen-2-yl)piperidine |

| N-Acetylation | Acetyl chloride (CH₃COCl) | Triethylamine | Dichloromethane | 1-Acetyl-3-(naphthalen-2-yl)piperidine |

| N-Benzoylation | Benzoyl chloride (PhCOCl) | Pyridine | Dichloromethane | 1-Benzoyl-3-(naphthalen-2-yl)piperidine |

Aromatic Substitutions on the Naphthalene Ring

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic core. Naphthalene is generally more reactive towards electrophiles than benzene (B151609). msu.edulibretexts.org The position of the incoming electrophile is directed by the existing piperidin-3-yl substituent.

The piperidin-3-yl group, being an alkyl substituent, is an activating group and directs incoming electrophiles to the ortho and para positions. For a substituent at the C2 position of naphthalene, the ortho positions are C1 and C3, and the para position is C6. However, electrophilic substitution on naphthalene kinetically favors attack at the C1 (or α) position over the C2 (or β) position because the carbocation intermediate formed during C1-attack is better stabilized by resonance, allowing for the preservation of one intact benzene ring in more resonance structures. libretexts.org Therefore, the major product of electrophilic substitution on 2-substituted naphthalenes is typically the 1-substituted isomer.

Common electrophilic aromatic substitution reactions that can be applied to this compound include:

Nitration: Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group, predominantly at the C1 position.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) leads to the corresponding halogenated derivative.

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) can be achieved using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃). This reaction must be performed on the N-acylated derivative to prevent the Lewis acid from complexing with the basic piperidine nitrogen. The reaction would yield the 1-acyl-2-(piperidin-3-yl)naphthalene derivative after deprotection.

The table below illustrates the expected major products from these reactions.

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-(1-Nitro-naphthalen-2-yl)piperidine |

| Bromination | Br₂, FeBr₃ | 3-(1-Bromo-naphthalen-2-yl)piperidine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ (on N-protected substrate) | 3-(1-Acetyl-naphthalen-2-yl)piperidine |

Side-Chain Elongation and Diversification at the Piperidine C3 Position

Direct modification of the C-C bond at the C3 position of the fully formed this compound is chemically challenging. Therefore, strategies for side-chain elongation and diversification typically rely on the synthesis of analogs from different starting materials, rather than derivatization of the parent compound. These synthetic approaches build complexity around the C3 position of the piperidine ring before or during its formation.

One conceptual approach involves the regioselective alkylation of a piperidine precursor. For instance, methods have been developed for the regioselective 3-alkylation of the piperidine ring by generating an enamide anion from Δ¹-piperideine, which can then react with various electrophiles. odu.edu Adapting such a strategy could allow for the synthesis of 3-substituted piperidines that are then coupled to the naphthalene moiety.

A more direct synthetic route to analogs with elongated or diversified side-chains involves building the molecule from functionalized precursors. For example, a multi-step synthesis could begin with a pyridine derivative that already contains a modified side chain at the C3 position. Subsequent reduction of the pyridine ring to a piperidine would yield the desired analog. This approach allows for the introduction of linkers (e.g., -CH₂-, -O-, -NH-) between the piperidine ring and the naphthalene nucleus or the incorporation of entirely different functional groups at the C3 position.

The following table outlines a hypothetical synthetic pathway for an analog featuring an elongated side-chain, demonstrating the principle of building diversity from precursor molecules.

| Step | Reaction | Starting Material | Reagents | Intermediate/Product |

| 1 | Grignard Reaction | Pyridine-3-carbaldehyde | 2-Naphthylmagnesium bromide, then H₃O⁺ | (Naphthalen-2-yl)(pyridin-3-yl)methanol |

| 2 | Reduction | (Naphthalen-2-yl)(pyridin-3-yl)methanol | H₂, Pd/C | 3-(Hydroxymethyl-naphthalen-2-yl)piperidine |

This strategy exemplifies how "elongation" (in this case, insertion of a -CH(OH)- group) and diversification at the C3 position can be achieved through de novo synthesis rather than direct modification.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of 3-(Naphthalen-2-yl)piperidine

Quantum chemical methods are instrumental in elucidating the fundamental properties of this compound at the atomic level. These calculations provide a basis for understanding its reactivity, stability, and spectroscopic signatures.

Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO Gap)

The electronic behavior of this compound can be characterized using molecular orbital theory, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system, which acts as the principal electron donor. Conversely, the LUMO would likely be distributed across the same aromatic system, ready to accept electron density. The piperidine (B6355638) ring, being a saturated heterocycle, would contribute less to these frontier orbitals.

Density Functional Theory (DFT) calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), are a common approach to determine these properties. scirp.org Such analyses for similar arylpiperidine structures reveal that the precise energy values of HOMO, LUMO, and the resultant gap are key to predicting the molecule's charge transfer properties and kinetic stability. researchgate.netscirp.org

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Reflects chemical reactivity and stability |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not static. The piperidine ring can adopt different conformations, primarily the "chair" and "boat" forms, with the chair form being significantly more stable. nih.gov The linkage of the naphthalene group at the 3-position introduces further conformational possibilities: the naphthalene moiety can be oriented in either an axial or an equatorial position relative to the piperidine ring.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict the spectroscopic properties of this compound, which is invaluable for its experimental characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com For this compound, distinct signals would be expected for the protons and carbons of the naphthalene and piperidine rings. The chemical shifts of the piperidine protons, particularly the one at the C3 position, would be sensitive to the axial or equatorial conformation.

IR Spectroscopy: Infrared (IR) spectra are predictable by calculating the vibrational frequencies of the molecule. Key predicted peaks for this compound would include C-H stretching vibrations from the aromatic naphthalene ring and the aliphatic piperidine ring, as well as N-H stretching from the secondary amine in the piperidine moiety.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For this compound, strong absorptions are expected in the UV region, corresponding to π-π* transitions within the naphthalene chromophore.

Table 2: Predicted Key Spectroscopic Data for this compound

| Spectrum | Key Predicted Feature | Predicted Value/Range |

|---|---|---|

| ¹H NMR | Naphthalene Protons | 7.4-8.1 ppm |

| ¹H NMR | Piperidine Protons | 1.5-3.5 ppm |

| ¹³C NMR | Naphthalene Carbons | 125-135 ppm |

| IR | N-H Stretch | ~3300 cm⁻¹ |

| IR | Aromatic C=C Stretch | 1500-1600 cm⁻¹ |

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

To understand the potential biological activity of this compound, molecular modeling techniques are employed to simulate its interaction with protein targets.

Ligand Docking Studies with Known or Predicted Biological Targets

Based on its structural similarity to other arylpiperidine compounds, this compound is a plausible ligand for several receptors, including dopamine (B1211576) and sigma receptors. tandfonline.comrsc.org Molecular docking simulations can predict the preferred binding pose and affinity of the compound within the active site of these receptors.

In a hypothetical docking study with a dopamine D2 receptor, the protonated nitrogen of the piperidine ring would be expected to form a crucial salt bridge with an acidic residue like Aspartate (Asp) 114. nih.gov The naphthalene ring would likely occupy a hydrophobic pocket, forming π-π stacking or hydrophobic interactions with aromatic residues such as Phenylalanine (Phe) or Tyrosine (Tyr). These interactions are critical for stabilizing the ligand-receptor complex. rsc.orgnih.gov

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the binding process over time. mdpi.com An MD simulation, typically run for hundreds of nanoseconds, would reveal the stability of the docked pose and the persistence of key interactions. acs.org

For the this compound-D2 receptor complex, MD simulations could track the movement of the ligand within the binding site and the conformational changes in the receptor upon binding. Analysis of the simulation trajectory would quantify the stability of hydrogen bonds and hydrophobic contacts, providing a more accurate estimation of binding free energy. This detailed understanding of the binding mechanism at a dynamic level is essential for optimizing ligand affinity and selectivity. rsc.orgmdpi.com

Table 3: Hypothetical Interaction Profile of this compound with Dopamine D2 Receptor

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|

| Asp 114 | Salt Bridge / H-Bond | ~2.8 |

| Phe 389 | π-π Stacking | ~4.5 |

| Trp 386 | Hydrophobic Interaction | ~3.9 |

Compound Name Table

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

| Aspartate |

| Serine |

Mechanistic Biological and Pharmacological Investigations of 3 Naphthalen 2 Yl Piperidine

In Vitro Target Profiling and Receptor Interaction Studies

The initial characterization of compounds related to 3-(naphthalen-2-yl)piperidine often involves a broad assessment of their interactions with a panel of receptors and enzymes to identify primary biological targets.

Radioligand binding assays are a fundamental tool for quantifying the affinity of a compound for a specific receptor. Studies on analogs of this compound have revealed high affinity for several receptor types, particularly sigma (σ) receptors and the P2Y14 receptor.

Derivatives of 3,3-dimethyl-N-[ω-(tetrahydronaphthalen-1-yl)alkyl]piperidine have been extensively studied for their interaction with σ receptor subtypes. acs.org These assays utilize radiolabeled ligands, such as ³H-pentazocine or [³H]-SKF 10047 for σ₁ receptors and [³H]-DTG for σ₂ receptors, to determine the inhibition constant (Kᵢ) or IC₅₀ of the test compounds. acs.orgnih.gov For instance, (+)-3,3-dimethyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperidine was identified as a highly potent and selective σ₁ ligand with an IC₅₀ value of 0.089 nM. acs.org In contrast, other analogs, such as 3,3-dimethyl-1-[5-(1,2,3,4-tetrahydronaphthalen-1-yl)-n-pentyl]piperidine, demonstrated remarkable potency and selectivity for the σ₂ receptor, with an IC₅₀ of 0.008 nM. acs.org

More complex naphthalene-piperidine structures have been identified as potent antagonists of the P2Y₁₄ receptor, a G protein-coupled receptor involved in inflammatory processes. nih.govnih.gov A key reference compound in these studies, a naphthalene (B1677914) derivative featuring a phenyl-piperidine moiety, displayed a high affinity with a Kᵢ of 0.43 nM in a cyclic AMP assay. nih.gov Modifications to this parent structure have been explored to enhance affinity and drug-like properties. nih.govnih.gov

| Compound/Analog | Target Receptor | Radioligand | Affinity (IC₅₀/Kᵢ) | Reference |

| (+)-3,3-Dimethyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperidine | σ₁ | [³H]-SKF 10047 | 0.089 nM (IC₅₀) | acs.org |

| 3,3-Dimethyl-1-[5-(1,2,3,4-tetrahydronaphthalen-1-yl)-n-pentyl]piperidine | σ₂ | [³H]-DTG | 0.008 nM (IC₅₀) | acs.org |

| Naphthalene-based P2Y₁₄R Antagonist (Compound 1) | P2Y₁₄ | (cAMP assay) | 0.43 nM (Kᵢ) | nih.gov |

| Isoquinuclidine Analog (Compound 34) | P2Y₁₄ | (Fluorescence binding) | 15.6 nM (IC₅₀) | nih.govresearchgate.net |

| Isonortropanol Analog (Compound 30) | P2Y₁₄ | (Fluorescence binding) | 21.3 nM (IC₅₀) | nih.govresearchgate.net |

| 5-(hydroxymethyl)isoxazol-3-yl Naphthalene Analog (Compound 32) | P2Y₁₄ | (Fluorescence binding) | 15 nM (IC₅₀) | nih.govacs.org |

Derivatives of the this compound scaffold have been evaluated for their ability to inhibit various enzymes, revealing potential therapeutic applications.

One area of investigation is the inhibition of the papain-like protease (PLpro) of SARS-CoV-2, an essential enzyme for viral replication. frontiersin.org Piperidine-scaffold inhibitors, originally developed for SARS-CoV PLpro, were adapted and tested. The (R)-enantiomers of compounds designated '5c' and '3k', which feature a piperidine (B6355638) ring connected to a naphthalene moiety, inhibited SARS-CoV-2 PLpro with IC₅₀ values in the range of 600–800 nM. frontiersin.org Kinetic analysis of these interactions helps to understand the mechanism of inhibition and guide further optimization.

In another study, a complex substituted piperidine, (3R,4R)-3-(4-bromobenzyloxy)-4-[4-(2-naphthalen-1-yl-2-oxo-ethoxy)phenyl]piperidine, was found to be a competitive inhibitor of the enzyme pepsin. nih.gov Pre-equilibrium binding studies showed it could displace a fluorescently labeled inhibitor from the enzyme's active site, with a dissociation constant (Kd) of 1.4 ± 0.2 µM. nih.gov Kinetic data suggested that this piperidine derivative binds to a different conformational state of the enzyme than the classic inhibitor pepstatin A. nih.gov

| Compound/Analog | Target Enzyme | Inhibition (IC₅₀/Kₔ) | Notes | Reference |

| Piperidine-based Inhibitor (rac5c/rac3k) | SARS-CoV-2 PLpro | 600-800 nM (IC₅₀) | Inhibited viral replication in a cellular model. | frontiersin.org |

| (3R,4R)-3-(4-bromobenzyloxy)-4-[4-(2-naphthalen-1-yl-2-oxo-ethoxy)phenyl]piperidine | Pepsin | 1.4 µM (Kₔ) | Acts as a competitive inhibitor. | nih.gov |

High-throughput screening (HTS) and in silico screening are powerful strategies for identifying the biological targets of novel compounds from large chemical libraries. researchgate.net These methods can rapidly test tens of thousands of compounds for activity against a specific target or predict potential targets based on chemical structure. researchgate.netacs.org

For piperidine derivatives, in silico methods have been used to predict a wide range of potential biological targets. clinmedkaz.org A computational analysis of piperidine derivatives, including one with an α-naphthalene ring, predicted interactions with enzymes (like proteases and kinases), G-protein-coupled receptors, and ion channels. clinmedkaz.org Such predictions are valuable for directing subsequent in vitro experimental validation. clinmedkaz.org

HTS has been instrumental in identifying initial "hit" compounds for enzyme targets like SARS-CoV-2 PLpro and the de novo purine (B94841) biosynthesis enzyme PAICS, which is overexpressed in some cancers. frontiersin.orgijbiotech.com Screening large libraries, such as the ReFRAME library of 11,804 compounds against PLpro, can identify starting points for medicinal chemistry optimization. frontiersin.org Although in one such screen no compounds showed sufficient activity to progress to the clinic, the methodology is a cornerstone of modern drug discovery. frontiersin.org

Structure-Activity Relationship (SAR) Elucidation for this compound Analogs

Understanding the structure-activity relationship (SAR) is critical for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, systematic modifications of both the piperidine and naphthalene rings have yielded crucial insights.

The piperidine ring is a common target for chemical modification due to its influence on a compound's physical properties and receptor interactions.

In the context of P2Y₁₄R antagonists, there is a high degree of tolerance for substitution on the piperidine moiety. nih.gov Researchers have explored replacing the simple piperidine with more rigid, sterically constrained bridged systems like 2-azanorbornane, nortropane, and isoquinuclidine. nih.govresearchgate.net This "escaping from flatland" strategy aims to improve drug-like properties by increasing the molecule's three-dimensionality. nih.gov An (S,S,S) 2-azanorbornane derivative (MRS4738) not only preserved but showed a 3-fold higher affinity for the P2Y₁₄R than a comparable piperidine-containing antagonist. nih.govresearchgate.net In other studies, the piperidine ring was successfully replaced with bioisosteres, such as a 5-(hydroxymethyl)isoxazol-3-yl group, to remove the zwitterionic character of the parent compound while maintaining moderate to high receptor affinity. nih.govacs.org

For σ receptor ligands, substitutions on the piperidine ring are also critical. The introduction of two methyl groups at the 3-position of the piperidine ring was a key feature in a series of highly potent and selective σ₁ and σ₂ ligands. acs.org

The naphthalene ring's size, hydrophobicity, and potential for π-π stacking interactions are key determinants of biological activity. Its topology and substitution patterns have been extensively modified to probe these effects.

In the development of SARS-CoV-2 PLpro inhibitors, SAR studies showed that the naphthyl position was critical, with only minor modifications being tolerated to maintain sub-micromolar activity. frontiersin.org The addition of a methoxy (B1213986) group at the 4-position of the naphthalene ring did not negatively impact potency and was explored to potentially improve metabolic properties. frontiersin.org Preliminary studies indicated that a primary metabolic pathway for these compounds was the formation of a dihydrodiol on the naphthalene ring. frontiersin.org

For P2Y₁₄R antagonists, the naphthalene ring could be replaced with other aromatic systems, such as a phenyl-1,2,3-triazole or an N-phenyl-amide, though this often led to changes in affinity. nih.gov In one case, restoring the naphthalene scaffold in an analog increased affinity 20-fold compared to a triazole-series compound. nih.gov Similarly, in a series of soluble epoxide hydrolase (sEH) inhibitors, a 2-naphthalene moiety was found to be superior to aminoquinolines. lsu.edu Introducing a polar carboxylic acid group onto the naphthalene ring, however, resulted in a 15-fold decrease in inhibitory activity. lsu.edu This highlights the sensitive interplay between the steric and electronic properties of the naphthalene ring and its interaction with the target protein.

| Compound Series | Ring Modified | Modification | Effect on Biological Activity | Reference |

| P2Y₁₄R Antagonists | Piperidine | Replaced with bridged 2-azanorbornane | 3-fold higher affinity | nih.govresearchgate.net |

| P2Y₁₄R Antagonists | Piperidine | Replaced with 5-(hydroxymethyl)isoxazol-3-yl | Maintained high affinity (IC₅₀ = 15 nM), removed zwitterionic character | nih.govacs.org |

| SARS-CoV-2 PLpro Inhibitors | Naphthalene | Addition of 4-methoxy group | Maintained high potency (IC₅₀ ≈ 760 nM) | frontiersin.org |

| sEH Inhibitors | Naphthalene | Introduction of a carboxylic acid | 15-fold decrease in potency | lsu.edu |

Stereochemical Effects on Target Recognition and Functional Modulation

The three-dimensional arrangement of the naphthalenyl and piperidine moieties in this compound creates a chiral center, resulting in the existence of (R)- and (S)-enantiomers. This stereochemistry can play a critical role in how the molecule interacts with its biological targets, influencing both binding affinity (target recognition) and the subsequent biological response (functional modulation). The specific orientation of the bulky naphthalene group relative to the piperidine ring can either facilitate or hinder the optimal fit within a target's binding pocket.

Research on closely related naphthalene-piperidine scaffolds has demonstrated the profound impact of stereoisomerism on pharmacological activity. For instance, in the development of inhibitors for the P2Y14 receptor, a zwitterionic naphthalene-based antagonist featuring a bridged piperidine ring showed significant enantiomer-specific activity. researchgate.netnih.gov The pure (S,S,S) enantiomer of a 2-azanorbornane analogue displayed a threefold higher binding affinity for the human P2Y14 receptor compared to its corresponding (R,R,R) enantiomer. researchgate.netnih.gov This highlights that specific stereochemical configurations are essential for precise molecular recognition by the receptor.

Similarly, studies on piperidine-based inhibitors of the SARS-CoV papain-like protease (PLpro) revealed the importance of chirality. While initial tests with a racemic mixture of a related inhibitor showed efficacy, subsequent investigations into the individual enantiomers were pursued. frontiersin.orgfrontiersin.org Previous work on similar compounds targeting the SARS-CoV PLpro had indicated that the (R)-enantiomer possessed superior activity over the (S)-enantiomer. frontiersin.org This differential activity underscores that even subtle changes in the spatial positioning of key structural elements can dramatically alter functional modulation. Furthermore, investigations into epimeric pairs of substituted piperidine derivatives have shown that while properties like basicity may not be significantly affected by stereochemistry, functional outcomes such as metabolic degradation rates can show pronounced variations between stereoisomers. researchgate.net

Table 1: Example of Stereochemical Effects on Target Binding Affinity This table is illustrative, based on data from closely related compounds to demonstrate the principle.

| Compound Class | Enantiomer | Target | Binding Affinity (IC₅₀) | Reference |

|---|---|---|---|---|

| Bridged Naphthalene-Piperidine | (S,S,S) Isomer | P2Y₁₄ Receptor | ~8 nM | researchgate.netnih.gov |

| Bridged Naphthalene-Piperidine | (R,R,R) Isomer | P2Y₁₄ Receptor | ~24 nM | researchgate.netnih.gov |

Cellular and Subcellular Mechanism of Action Studies

Intracellular Signaling Pathway Modulation Assays

The pharmacological effects of this compound and its analogues are often rooted in their ability to modulate specific intracellular signaling cascades. Upon binding to their primary targets, these compounds can trigger or inhibit a series of downstream molecular events that control cellular processes. Assays designed to probe these pathways are crucial for elucidating the compound's mechanism of action.

Derivatives of piperidine have been shown to influence key signaling pathways involved in inflammation, cell survival, and proliferation, such as the NF-κB and PI3K/Akt pathways. Research on related naphthalene-piperidine structures has provided more specific insights. For example, certain analogues act as inhibitors of histone demethylases, enzymes that play a critical role in epigenetic regulation and gene expression, thereby affecting the signal transduction pathways they control. google.com Other related compounds have been found to modulate monoamine neurotransmitter systems by altering the extracellular levels of signaling molecules like norepinephrine (B1679862) and dopamine (B1211576) in the prefrontal cortex. google.com In the context of cancer, a related molecule, (E)-4-benzyl-1-[3-(naphthalen-2-yl)but-2-en-1-yl]piperidine, was found to activate the terminal unfolded protein response (UPR) and induce endoplasmic reticulum (ER) stress, key pathways that can lead to apoptosis in cancer cells. nih.gov The study of global phosphorylation changes in host cells following viral infection has also become a key area, as these signaling cascades are often dysregulated, presenting opportunities for therapeutic intervention by modulators like piperidine derivatives. frontiersin.org

Cell-Based Functional Assays for Receptor Activation or Inhibition

To move beyond simple binding affinity, cell-based functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor. These assays measure a specific cellular response following compound administration. evotec.com

A common technique involves the use of reporter genes, where the activation of a receptor-linked transcription factor drives the expression of an easily measurable protein, such as luciferase or β-galactosidase. evotec.com For G-protein coupled receptors (GPCRs), which are common targets for piperidine derivatives, functional activity is often assessed by measuring changes in intracellular second messengers. The Fluorescence Imaging Plate Reader (FLIPR) platform, for instance, can detect fluctuations in intracellular calcium (Ca²⁺) concentrations, a hallmark of Gq-coupled GPCR activation. evotec.com For Gs- or Gi-coupled receptors, assays measuring cyclic AMP (cAMP) levels are standard.

In practice, piperidine-based ligands have been characterized using such functional assays. For example, the antagonist activity of dual histamine (B1213489) H3 and sigma-1 receptor ligands was quantified using a cell-based H3R functional assay. acs.org For viral targets, cell-based assays can measure the inhibition of viral replication. Piperidine-based inhibitors of SARS-CoV-2 were shown to decrease viral titers by several orders of magnitude in a cellular infection model, confirming their functional efficacy. frontiersin.org

Investigation of Protein-Protein Interactions and Target Engagement in Cellular Contexts

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a common feature of many diseases. nih.govethz.ch Small molecules like this compound can exert their effects by disrupting or stabilizing specific PPIs. Investigating this requires sophisticated cellular assays that can measure target engagement and its effect on molecular interactions in a live-cell environment.

Modern techniques have been developed to probe PPIs in their native context. Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful methods that measure the proximity of two proteins tagged with donor and acceptor fluorophores or luciferases. A change in the BRET or FRET signal upon addition of a compound indicates modulation of the PPI. The NanoBRET® system is a particularly sensitive version of this technology. evotec.com Another approach is the HiBiT detection system, which uses a small peptide tag that produces a bioluminescent signal only when it binds to its larger complementary subunit, allowing for the quantification of a target protein and its interactions. evotec.com

While direct studies on this compound's effect on PPIs are not extensively documented in public literature, the methodologies are well-established for related compounds. For example, the development of small molecules targeting the interaction between the tumor suppressor p53 and its negative regulator MDM2 is a classic example of PPI inhibition in cancer therapy. nih.gov To confirm that a compound like this compound engages its intended target within the cell and disrupts a relevant PPI, one could employ these advanced cellular assays.

In Vitro Metabolic Stability and Biotransformation Research

Microsomal Stability Assays and Hepatocyte Incubation Studies

Before a compound can be considered for further development, its metabolic fate must be understood. In vitro assays using liver fractions are a cornerstone of early drug metabolism and pharmacokinetic (DMPK) screening. The primary goal is to determine how quickly a compound is metabolized, which helps predict its in vivo clearance and half-life. mttlab.euresearchgate.net

Microsomal Stability Assays Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) family. mttlab.euenamine.net In a typical assay, the test compound is incubated with human or animal liver microsomes in the presence of necessary cofactors like NADPH. mttlab.eu Aliquots are taken at various time points, the reaction is stopped, and the remaining concentration of the parent compound is measured by LC-MS/MS. enamine.net From the rate of disappearance, key parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated.

Studies on piperidine derivatives show a wide range of metabolic stabilities. For example, some piperidine-based sEH inhibitors have been found to have a relatively short half-life in rat liver microsomes (e.g., 26 minutes), while structural modifications like the inclusion of deuterium (B1214612) can significantly increase stability (>240 minutes in human liver microsomes). nih.gov Related piperidine-based SARS-CoV-2 PLpro inhibitors were found to be metabolically labile in both human and mouse liver microsomes. frontiersin.org

Hepatocyte Incubation Studies While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic Phase II enzymes (e.g., UGTs, SULTs). Primary hepatocytes, which are intact liver cells, contain the full complement of both Phase I and Phase II enzymes and are considered the "gold standard" for in vitro metabolism studies. evotec.combioivt.com Incubating a compound with a suspension of hepatocytes allows for a more comprehensive picture of its biotransformation. evotec.comnih.gov These studies not only provide more accurate clearance predictions but are also used to identify the major metabolites formed.

Metabolite identification for related structures provides clues to the likely biotransformation of this compound. Common metabolic pathways for such scaffolds include oxidation of the naphthalene ring to form dihydrodiols, N-dealkylation at the piperidine nitrogen, and hydroxylation at various positions on both the piperidine and naphthalene moieties. frontiersin.orgnih.govmdpi.com For instance, preliminary studies on piperidine-based PLpro inhibitors identified N-dealkylation and naphthalene oxidation as primary metabolic routes. frontiersin.org

Table 2: Example of In Vitro Metabolic Stability Data for Piperidine Derivatives This table is illustrative, based on data from closely related compounds to demonstrate the principles of metabolic stability assessment.

| Compound ID | Test System | Half-Life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) | Reference |

|---|---|---|---|---|

| Lead Compound 3 (sEH Inhibitor) | Human Liver Microsomes | Moderate | - | nih.gov |

| Lead Compound 3 (sEH Inhibitor) | Rat Liver Microsomes | 26 | - | nih.gov |

| Deuterated Analogue 3h | Human Liver Microsomes | > 240 | Low | nih.gov |

| Deuterated Analogue 3h | Rat Liver Microsomes | > 60 | Low | nih.gov |

| PLpro Inhibitor 3k | Human Liver Microsomes | - | High (Metabolically Labile) | frontiersin.org |

| PLpro Inhibitor 5c | Human Liver Microsomes | - | High (Metabolically Labile) | frontiersin.org |

Identification of Metabolites and Proposed Metabolic Pathways Using Analytical Techniques

While direct experimental studies on the metabolism of this compound are not extensively documented in publicly available literature, its metabolic fate can be predicted based on the well-established biotransformation pathways of its constituent chemical structures: the naphthalene ring and the piperidine ring. The metabolic breakdown is primarily expected to be carried out by Phase I and Phase II drug-metabolizing enzymes, with the Cytochrome P450 (CYP) superfamily of enzymes playing a crucial role in the initial oxidative reactions. nih.govrsc.orgacs.org

The primary sites for metabolism are anticipated to be both the aromatic naphthalene system and the aliphatic piperidine ring. The reactions would introduce more polar functional groups, such as hydroxyl groups, to increase the compound's water solubility and facilitate its excretion from the body.

Proposed Phase I Metabolic Pathways

Based on known metabolic reactions for naphthalene and piperidine-containing compounds, the following oxidative pathways are proposed for this compound.

Metabolism on the Naphthalene Moiety: The naphthalene ring is susceptible to aromatic hydroxylation and epoxidation. Naphthalene itself is metabolized by CYP enzymes (specifically CYP1A2 and CYP3A4) to form an unstable 1,2-epoxide intermediate. nih.govresearchgate.netacs.org This epoxide is then rapidly converted to more stable metabolites, including naphthols and dihydrodiols. nih.gov For this compound, this would likely result in mono-hydroxylated metabolites on the naphthalene ring and the formation of a naphthalenediol derivative.

Metabolism on the Piperidine Moiety: The saturated piperidine ring is also a target for oxidation. Common metabolic pathways for piperidine rings include hydroxylation at various carbon atoms and oxidation at the carbons adjacent to the nitrogen atom (C2 and C6) to form lactam derivatives. acs.orgnih.gov Studies on other piperidine-containing molecules, like piperine, show that hydroxylation can lead to a carbinolamine intermediate, which may subsequently cause the piperidine ring to open. nih.gov Another potential, though less common, pathway is the contraction of the piperidine ring to a pyrrolidine (B122466) structure. rsc.org

The table below outlines the plausible primary metabolites resulting from these proposed Phase I reactions.

Table 1: Proposed Primary Phase I Metabolites of this compound

| Proposed Metabolite | Metabolic Reaction | Change in Mass (ΔMass) | Notes |

|---|---|---|---|

| Hydroxy-naphthalenyl-piperidine | Aromatic Hydroxylation | +16 Da | Hydroxylation can occur at multiple positions on the naphthalene ring. |

| Naphthalene-dihydrodiol-piperidine | Epoxidation followed by hydrolysis | +34 Da | Formation of a trans-dihydrodiol on the naphthalene ring. |

| Hydroxy-piperidine-naphthalene | Aliphatic Hydroxylation | +16 Da | Hydroxylation can occur at C-4, C-5, or C-6 of the piperidine ring, creating isomers. |

| Piperidinone-naphthalene (Lactam) | C-Oxidation | +14 Da | Oxidation at C-2 or C-6 of the piperidine ring adjacent to the nitrogen. |

Analytical Techniques for Metabolite Identification

The identification and structural elucidation of these proposed metabolites would necessitate a combination of advanced analytical techniques. The standard workflow involves the in vitro incubation of the parent compound with liver microsomes or hepatocytes to generate metabolites, followed by separation and detection. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as the cornerstone for metabolite analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) is used to separate the various metabolites from the parent compound and from each other based on their polarity.

Tandem Mass Spectrometry (MS/MS) provides crucial structural information. By selecting a metabolite ion and fragmenting it, a characteristic fragmentation pattern is produced, which can help pinpoint the site of metabolic modification. scispace.comscielo.br

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the precise mass of the metabolites, which in turn enables the calculation of their elemental formula, confirming the type of metabolic reaction that has occurred (e.g., the addition of a single oxygen atom in a hydroxylation event). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive method for the unambiguous structural determination of metabolites, particularly for distinguishing between isomers. researchgate.netnih.gov For example, while MS/MS can confirm the addition of a hydroxyl group to the piperidine ring, it may not be able to differentiate between hydroxylation at the C-4, C-5, or C-6 positions. ¹H-NMR and ¹³C-NMR experiments can provide the precise location of the new functional group by analyzing shifts in the signals of neighboring protons and carbons.

The table below summarizes the key analytical methods and their roles in a metabolic investigation of this compound.

Table 2: Analytical Techniques for Metabolite Identification

| Analytical Technique | Purpose in Metabolite Identification | Information Provided |

|---|---|---|

| HPLC | Separation | Separates metabolites from the parent drug and from each other. |

| HRMS | Detection & Formula Determination | Provides accurate mass measurements for determining elemental composition. |

| MS/MS | Structural Fragmentation | Generates fragment ions to help locate the site of metabolism. |

| NMR | Unambiguous Structure Elucidation | Differentiates between isomers and confirms the exact chemical structure. |

| In Vitro Systems | Metabolite Generation | Human liver microsomes (HLMs) or hepatocytes are used to produce metabolites. |

By employing this combination of predictive metabolism based on known biochemical pathways and a suite of powerful analytical tools, a comprehensive metabolic profile of this compound can be established.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of "3-(Naphthalen-2-yl)piperidine" from reaction mixtures, impurities, and for its quantification. The choice of technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and the presence of chiral centers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "this compound". The separation is typically achieved on a reversed-phase column, such as a C18 column, where the nonpolar stationary phase interacts with the hydrophobic naphthalene (B1677914) moiety of the molecule.

A suitable mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The composition of the mobile phase can be optimized to achieve the desired retention time and resolution. A gradient elution, where the proportion of the organic solvent is increased over time, may be employed to ensure the efficient elution of the compound and any impurities with differing polarities.

For detection, several methods can be employed:

UV-Visible Spectroscopy: The naphthalene ring in "this compound" contains a chromophore that absorbs ultraviolet (UV) light. A UV detector can be set to a specific wavelength, likely around the absorption maximum of the naphthalene system (e.g., 220-280 nm), to detect and quantify the compound.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a highly sensitive and selective detection method. This allows for the determination of the molecular weight of the eluting compound, further confirming its identity.

A typical HPLC method for a related piperidine (B6355638) derivative might utilize a C18 column with a mobile phase of acetonitrile and water containing a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Piperidine Derivatives

| Parameter | Value |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and would require optimization for the specific analysis of "this compound".

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the relatively high molecular weight and polarity of "this compound," it is not expected to be sufficiently volatile for direct GC analysis without thermal degradation.

However, GC analysis can be performed after derivatization. The secondary amine of the piperidine ring can be derivatized with a reagent such as trifluoroacetic anhydride (B1165640) or a silylating agent (e.g., BSTFA) to increase its volatility and thermal stability. The resulting derivative can then be analyzed by GC.

The choice of a GC column would likely be a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. Detection is commonly performed using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Mass Spectrometer (GC-MS) for definitive identification.

"this compound" possesses a chiral center at the 3-position of the piperidine ring, meaning it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. Chiral chromatography is the most common method for this purpose.

Chiral separation can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives) coated on a silica support.

The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The exact composition is critical for achieving enantiomeric resolution.

Table 2: Potential Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiral stationary phase (e.g., cellulose-based) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at an appropriate wavelength |

These parameters are illustrative and would need to be optimized for the specific enantiomeric separation of "this compound".

Mass Spectrometry for Molecular Identification and Structural Information

Mass spectrometry (MS) is an indispensable tool for the characterization of "this compound," providing information about its molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental composition of the molecule, which is a powerful confirmation of its identity. For "this compound" (C15H17N), the expected exact mass can be calculated and compared to the experimentally determined value.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C15H17N | 211.1361 |

An experimental HRMS measurement that is very close to this calculated value (typically within 5 ppm) provides strong evidence for the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) is used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the protonated molecule of "this compound" ([M+H]+) would be selected and subjected to collision-induced dissociation (CID).

The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways could include:

Loss of the naphthalene group: Cleavage of the bond between the piperidine ring and the naphthalene moiety.

Ring opening of the piperidine: Fragmentation of the piperidine ring itself.

Fragmentation of the naphthalene ring: While generally stable, some fragmentation of the aromatic system may occur at higher collision energies.

Analysis of the masses of the fragment ions allows for the elucidation of the connectivity of the molecule, providing a high degree of confidence in its structural assignment. For instance, the fragmentation of piperidine-containing compounds often involves characteristic losses from the saturated ring system.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of this compound, particularly within reaction mixtures or for purity assessment. The liquid chromatography component separates the target compound from starting materials, byproducts, and other impurities based on differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. chemrxiv.org

Following chromatographic separation, mass spectrometry provides highly sensitive detection and mass information. Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the molecule is typically observed as its protonated form, [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) with high precision, allowing for the confirmation of the elemental composition. unipd.it This technique is a cornerstone in both qualitative and quantitative analysis of piperidine-containing compounds. researchgate.net

Table 1: Mass Spectrometry Data for this compound

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Expected m/z [M+H]⁺ |

|---|---|---|---|

| This compound | C₁₅H₁₇N | 211.30 | 212.1434 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. ipb.pt A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR: The proton NMR spectrum provides the initial assessment of the compound's structure. The spectrum is expected to show distinct regions for the aromatic protons of the naphthalene ring and the aliphatic protons of the piperidine ring. The seven naphthalene protons would appear in the downfield region (typically δ 7.0-8.0 ppm), exhibiting complex splitting patterns due to proton-proton coupling. The ten protons on the piperidine ring would resonate in the upfield aliphatic region (typically δ 1.5-3.5 ppm). The chemical shifts and multiplicities of these signals are indicative of their electronic environment and neighboring protons. rsc.orgchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, 15 distinct carbon signals are expected, assuming free rotation. The ten carbons of the naphthalene ring would appear in the aromatic region (δ 120-140 ppm), while the five aliphatic carbons of the piperidine ring would be found in the upfield region (δ 20-60 ppm). uobasrah.edu.iqnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Moiety | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Naphthalene | Aromatic C-H | 7.2 - 7.9 | 125 - 129 |

| Naphthalene | Quaternary C | - | 132 - 134 |

| Piperidine | C2-H, C6-H | 2.6 - 3.2 | 47 - 52 |

| Piperidine | C3-H | 2.8 - 3.4 | 38 - 43 |

| Piperidine | C4-H, C5-H | 1.5 - 2.1 | 24 - 32 |

| Piperidine | N-H | 1.5 - 2.5 (broad) | - |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the precise atomic connectivity. optica.orgresearchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.eduwikipedia.org It would show correlations between adjacent protons within the piperidine ring and adjacent protons on the naphthalene rings, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu This allows for the definitive assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. sdsu.eduwikipedia.org The key correlation in the HMBC spectrum would be between the proton at C3 of the piperidine ring and C2 of the naphthalene ring, unequivocally establishing the connection point between the two ring systems. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org This is particularly useful for determining the stereochemistry and preferred conformation of the piperidine ring, for instance, by observing through-space interactions between axial and equatorial protons. science.gov

Table 3: Application of 2D NMR Techniques for this compound

| Experiment | Purpose | Key Expected Correlations |

|---|---|---|

| COSY | Identifies ¹H-¹H spin systems | Correlations between adjacent protons on the piperidine ring; correlations between adjacent protons on the naphthalene ring. |

| HSQC | Maps protons to their directly attached carbons | Cross-peaks for each C-H bond in the molecule. |

| HMBC | Establishes long-range (2-3 bond) ¹H-¹³C connectivity | Correlation between piperidine C3-H and naphthalene C2, C1, and C3. |

| NOESY | Determines spatial proximity of protons | Correlations between axial and equatorial protons on the piperidine ring, confirming chair conformation and substituent position. |

Vibrational Spectroscopy (IR, Raman) and X-ray Diffraction for Structural Characterization

Vibrational spectroscopy and X-ray diffraction provide complementary information regarding functional groups and the solid-state structure of the molecule.

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. journalwjbphs.combiomedscidirect.com For this compound, the spectrum would be characterized by several key absorption bands.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Secondary Amine (Piperidine) |

| 3000 - 3100 | C-H Stretch | Aromatic (Naphthalene) |

| 2850 - 2950 | C-H Stretch | Aliphatic (Piperidine) |

| 1590 - 1610 | C=C Stretch | Aromatic Ring (Naphthalene) |

| ~1450 - 1500 | C=C Stretch | Aromatic Ring (Naphthalene) |

Data is predicted based on typical values for these functional groups. researchgate.netinstanano.com

Raman spectroscopy provides information on molecular vibrations that are complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would prominently feature bands corresponding to the C-C stretching modes of both the aromatic naphthalene skeleton and the aliphatic piperidine ring. researchgate.netnih.gov The C-H stretching vibrations would also be visible. researchgate.net

Table 5: Expected Raman Active Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Moiety |

|---|---|---|

| ~3050 | Aromatic C-H Stretch | Naphthalene |

| ~2900 | Aliphatic C-H Stretch | Piperidine |

| ~1600, ~1380 | Ring C=C Stretching | Naphthalene |

| ~1000 | Ring Breathing Mode | Piperidine |

Data is predicted based on typical values for these structural units. nih.govnih.gov

X-ray diffraction of a single crystal provides the most definitive structural information in the solid state. researchgate.netresearchgate.net This technique would precisely determine bond lengths, bond angles, and torsion angles. For this compound, it would confirm the chair conformation of the piperidine ring, establish the equatorial or axial position of the naphthalene substituent, and reveal how the molecules pack together in the crystal lattice through intermolecular interactions. nih.govwhiterose.ac.ukmdpi.com

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Structure

A comprehensive review of published scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction analysis for this compound has not been reported. The determination of the solid-state structure and the absolute stereochemistry of a chiral compound through single-crystal X-ray diffraction is an empirical process that necessitates the growth of a suitable single crystal of the substance.

While crystallographic data exists for analogous compounds containing either a naphthalene or a piperidine moiety, this information cannot be extrapolated to define the precise three-dimensional arrangement of this compound in the solid state. The crystal packing, intermolecular interactions, and the specific conformation adopted by the molecule are unique to its crystalline form.

Therefore, without experimental X-ray diffraction data, a definitive analysis of the crystal system, space group, unit cell dimensions, and the intramolecular geometry (bond lengths, bond angles, and torsion angles) for this compound cannot be provided. The generation of data tables pertaining to these crystallographic parameters is consequently not possible.

The elucidation of the absolute stereochemistry for a specific enantiomer of this compound, often determined using anomalous dispersion from a heavy atom or by chiral derivatization, is also contingent upon a successful single-crystal X-ray diffraction experiment.

Future research involving the successful crystallization of this compound and subsequent X-ray analysis would be required to furnish the detailed structural insights that this technique provides. Such a study would yield precise information on the molecular conformation, including the orientation of the naphthalene group relative to the piperidine ring, and would unambiguously establish the absolute configuration of its stereoisomers.

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Routes for Analog Library Synthesis

The systematic exploration of the chemical space around the 3-(naphthalen-2-yl)piperidine core is crucial for establishing comprehensive structure-activity relationships (SAR). Future efforts will concentrate on developing advanced, efficient, and versatile synthetic methodologies amenable to high-throughput synthesis and the creation of diverse analog libraries.

Key strategies include:

Combinatorial Chemistry: Leveraging techniques like solid-phase synthesis and parallel synthesis can rapidly generate a multitude of derivatives. slideshare.net These methods allow for the systematic modification of both the naphthalene (B1677914) and piperidine (B6355638) rings. slideshare.net For instance, employing a "mix and split" approach in solid-phase synthesis could yield large libraries for initial screening.

Modern Cross-Coupling Reactions: Advanced catalytic systems, such as the Buchwald-Hartwig amination and Ullmann condensation, provide robust methods for forging the critical C-N bond between the naphthalene and piperidine moieties. Future work should focus on expanding the substrate scope and improving reaction conditions to be milder and more functional-group tolerant.

Multi-component Reactions (MCRs): Designing novel MCRs that assemble the core scaffold or its key intermediates in a single step can significantly enhance synthetic efficiency. researchgate.net This approach is particularly valuable for creating structurally complex and diverse molecules from simple starting materials.

Flow Chemistry: The adoption of continuous flow manufacturing processes can offer improved reaction control, safety, and scalability for the synthesis of key intermediates and final compounds, facilitating the production of larger quantities for advanced preclinical testing.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Primary Advantage | Application in Library Synthesis | Potential Future Development |

| Parallel Synthesis | Rapid generation of discrete compounds in parallel. slideshare.net | Ideal for creating focused libraries for lead optimization with systematic structural variations. | Integration with automated platforms for purification and analysis. |

| Solid-Phase Synthesis | Simplified purification and handling of intermediates. slideshare.net | Suitable for large, diverse libraries for high-throughput screening. | Development of novel linkers and resins compatible with a wider range of chemical transformations. |

| Intramolecular Cyclization | High degree of stereochemical control. mdpi.comnih.gov | Synthesis of conformationally constrained analogs, such as bridged piperidines. nih.gov | Discovery of new catalytic systems for asymmetric cyclizations. mdpi.com |

| Multi-component Reactions | High atom economy and operational simplicity. researchgate.net | Rapid access to novel and complex scaffolds derived from the core structure. | Design of new pseudo-six-component reactions for increased molecular complexity. researchgate.net |

Refinement of Computational Models for Enhanced Predictive Power

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For the this compound series, future research will focus on refining existing computational models to improve their accuracy and predictive power, thereby guiding the design of next-generation analogs with enhanced potency and selectivity.

Key areas for development include:

Advanced Homology Modeling: As high-resolution structures of more G protein-coupled receptors (GPCRs) become available, homology models for targets like the P2Y14 receptor can be refined. nih.gov This allows for more accurate docking and molecular dynamics (MD) simulations to predict ligand-receptor interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing robust 2D and 3D-QSAR models can help correlate the physicochemical properties of analogs with their biological activity. nih.gov Future models should incorporate a wider range of molecular descriptors and be validated against larger, more diverse datasets to improve their predictive capabilities for new chemical entities. nih.gov

Free Energy Calculations: Employing more computationally intensive methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can provide more accurate predictions of binding affinities for newly designed analogs, helping to prioritize synthetic efforts on the most promising compounds.

Thermal Capacity Prediction: Implementing computational protocols to predict the heat capacity change (ΔCp) upon ligand binding can offer insights into the thermodynamic drivers of interaction and potentially correlate with experimental efficacy. mdpi.com

| Computational Method | Objective | Future Refinement |

| Homology Modeling | Predict 3D structure of target proteins (e.g., P2Y14R) based on known templates (e.g., P2Y12R). nih.gov | Incorporation of multiple templates and loop modeling refinement algorithms. |

| Molecular Docking & MD | Predict binding poses and assess the stability of ligand-receptor complexes. nih.gov | Use of enhanced sampling techniques (e.g., metadynamics) to explore conformational landscapes. |

| QSAR Modeling | Correlate chemical structure with biological activity to guide analog design. nih.gov | Application of machine learning algorithms to select descriptors and build non-linear models. nih.gov |

| Free Energy Perturbation | Accurately predict relative binding affinities of congeneric ligands. | Improvement of force fields and sampling algorithms to increase accuracy and reduce computational cost. |

Discovery of Novel Biological Targets and Polypharmacology Assessment

While derivatives of this compound are known for their activity at specific targets, a systematic exploration of their broader biological profile could uncover new therapeutic opportunities. Future research should focus on identifying novel targets and evaluating the potential for beneficial polypharmacology.

Approaches to consider:

Phenotypic Screening: Testing a library of analogs in disease-relevant cellular or organismal models without a preconceived target can reveal unexpected therapeutic effects and lead to the identification of novel mechanisms of action.

Target Deconvolution: For active compounds identified through phenotypic screening, techniques such as affinity chromatography, chemical proteomics, and genetic approaches (e.g., CRISPR-Cas9 screening) can be used to identify their molecular target(s).

Panel Screening: Systematically screening a diverse set of analogs against a broad panel of receptors, enzymes, and ion channels can create a comprehensive polypharmacological profile. This can identify both desired multi-target activities and potential off-target liabilities. researchgate.net For example, derivatives have been investigated as inhibitors of histone demethylase KDM2B and H+,K+-ATPase. google.com

Repurposing: Identifying new activities for existing chemical series can lead to repositioning them for new therapeutic indications, a strategy that can be more time- and cost-effective than developing entirely new drugs.

Design of Chemical Probes for Elucidating Biological Processes

To better understand the biological roles of the targets modulated by this compound derivatives, the development of high-quality chemical probes is essential. These tools are specifically designed to interrogate biological systems with high precision and are crucial for target validation and mechanism-of-action studies.

Future design strategies should incorporate:

Minimalist Modifications: A potent and selective analog should be minimally modified to incorporate a reporter tag (e.g., fluorophore, biotin) or a photoreactive group for covalent labeling, without significantly altering its pharmacological properties.

Paired Probes: The development of a "negative control" probe, structurally similar to the active probe but lacking affinity for the target, is critical to distinguish target-specific effects from non-specific phenomena.

Photoaffinity Labeling: Incorporating a photo-activatable cross-linking group (e.g., diazirine, benzophenone) can allow for the covalent labeling of the target protein upon UV irradiation, facilitating its identification and the characterization of the binding site.

Click Chemistry Handles: Introducing a small, bio-orthogonal handle (e.g., an alkyne or azide) into the molecule allows for post-labeling modification via click chemistry, providing a versatile platform for attaching various reporter tags.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. mdpi.com For the this compound scaffold, these technologies can accelerate nearly every aspect of the research and development pipeline, from initial hit identification to lead optimization. astrazeneca.commednexus.org

Key applications include:

De Novo Design: Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on existing chemical data to design novel molecules with desired properties (e.g., high predicted affinity, favorable ADME profiles). mednexus.orgnih.gov

Predictive Modeling: ML algorithms, including graph neural networks, can build highly accurate models to predict a wide range of properties, such as biological activity, solubility, metabolism, and toxicity, far exceeding the capabilities of traditional QSAR. astrazeneca.comcrimsonpublishers.com This allows for the virtual screening of vast chemical spaces and the prioritization of compounds for synthesis. astrazeneca.com

Transfer Learning: Knowledge gained from large, easily generated datasets (e.g., early-stage screening data) can be transferred to improve the predictive performance of models for smaller, more expensive datasets (e.g., late-stage optimization data). astrazeneca.com

Big Data Analysis: AI can analyze vast and complex datasets from genomics, proteomics, and clinical studies to identify and validate novel drug targets for which the this compound scaffold may be relevant. mdpi.com

The synergy between these advanced computational and synthetic approaches will undoubtedly accelerate the development of novel therapeutics based on the this compound core, paving the way for new treatments for a range of human diseases.

Q & A

Q. What are the common synthetic routes for 3-(naphthalen-2-yl)piperidine derivatives, and how are they characterized?